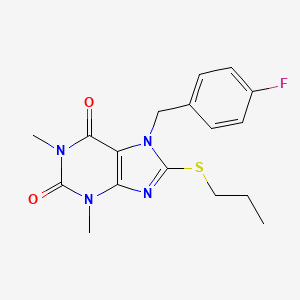

7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione

Description

7-(4-Fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with modifications at positions 7, 8, 1, and 3 of the purine scaffold. Methyl groups at positions 1 and 3 stabilize the purine core and modulate solubility.

Properties

IUPAC Name |

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2S/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJXWRKQLFDQMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione can be represented as follows:

- Molecular Formula : C17H19FN4O2S

- Molecular Weight : 362.42 g/mol

This compound is characterized by the presence of a fluorobenzyl group, dimethyl groups, and a propylthio moiety attached to a purine backbone. The structural features suggest potential interactions with various biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The presence of specific functional groups in its structure may contribute to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.

The mechanisms underlying the biological activities of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione involve several pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain kinases involved in cell signaling pathways that regulate cell growth and survival.

- Modulation of Gene Expression : It may influence the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antitumor activity | The compound inhibited growth in breast cancer cell lines by inducing apoptosis. |

| Study 2 | Assess anti-inflammatory effects | Demonstrated significant reduction in edema in a rat model of inflammation. |

| Study 3 | Investigate antioxidant properties | Showed increased levels of antioxidant enzymes in treated cells compared to controls. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 7 Modifications

Compound 25r : 1,3,7-Trimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione ()

- Structure : Methyl groups at positions 1, 3, and 7; propylthio at position 8.

- Key Differences : Lacks the 4-fluorobenzyl group at position 7, replacing it with a methyl.

- Synthesis : Prepared via photoredox/nickel dual catalysis (70% yield; m.p. 124°C) .

Compound 73f : 1,3,7-Trimethyl-8-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione ()

Position 8 Modifications

Compound 34 : 7-Ethyl-1,3-dimethyl-8-(methylsulfonyl)-1H-purine-2,6(3H,7H)-dione ()

- Structure : Ethyl at position 7; methylsulfonyl at position 8.

- Key Differences : Sulfonyl group at position 8 (electron-withdrawing) vs. propylthio (electron-donating).

- Impact : Sulfonyl groups enhance stability but may reduce nucleophilic reactivity critical for enzyme inhibition.

- Synthesis : Oxone oxidation of methylthio precursor (73.1% yield) .

Compound 3j : 1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-1H-purine-2,6(3H,7H)-dione ()

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound is a purine derivative with a bicyclic core (imidazole fused to pyrimidine). Critical substituents include:

- 7-(4-Fluorobenzyl) : Enhances lipophilicity and potential π-π stacking with aromatic residues in biological targets.

- 8-(Propylthio) : Sulfur-containing groups often modulate electron density and participate in covalent interactions (e.g., disulfide bonds or nucleophilic substitutions).

- 1,3-Dimethyl groups : Steric effects may restrict rotational freedom, affecting binding kinetics .

Methodological Insight : Use X-ray crystallography or NMR to confirm substituent orientations. Computational tools like DFT calculations can predict electronic effects of the fluorine atom and sulfur group .

Q. What synthetic routes are reported for this compound, and how can yield be optimized?

Synthesis typically involves sequential alkylation and substitution on the purine core:

Core Preparation : Start with 8-chloro-1,3-dimethylpurine-2,6-dione (common precursor).

Substituent Introduction :

- 7-Position : React with 4-fluorobenzyl bromide under basic conditions (e.g., NaH/DMF).

- 8-Position : Use sodium propylthiolate in anhydrous DMF at 105°C for nucleophilic displacement .

Yield Optimization :

- Monitor reaction progress via HPLC to minimize side products.

- Purify intermediates using silica gel chromatography (PE:EA = 2:1) .

Q. How do solubility and stability impact experimental design?

- Solubility : The compound is sparingly soluble in water; use DMSO or ethanol for in vitro assays. Confirm solubility via UV-Vis spectroscopy (λmax ~260 nm for purines) .

- Stability : Test under physiological pH (7.4) and temperature (37°C) using accelerated stability studies . Degradation products can be identified via LC-MS .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its biological activity?

Key SAR findings from analogous purine derivatives:

| Substituent Position | Modification | Impact on Activity |

|---|---|---|

| 7-Position | Fluorobenzyl vs. Benzyl | Fluorine increases binding affinity to adenosine receptors by 2-fold due to electronegativity . |

| 8-Position | Propylthio vs. Methylsulfonyl | Thioether groups enhance membrane permeability but reduce metabolic stability . |

| Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with target proteins . |

Q. How does the compound interact with enzymatic targets (e.g., kinases or phosphatases)?

- Kinase Inhibition : The purine core mimics ATP, competing for binding pockets. Use kinase profiling assays (e.g., KinomeScan) to identify off-target effects .

- Covalent Modification : The propylthio group may form disulfide bonds with cysteine residues. Confirm via mass spectrometry and Ellman’s assay .

Q. How can contradictory data on its biological efficacy be resolved?

Case Study: Discrepancies in IC50 values across studies may arise from:

- Assay Conditions : Variability in ATP concentrations (kinase assays) or serum content (cell-based assays). Standardize protocols using NIH/ANSI guidelines .

- Metabolic Interference : Liver microsome assays (e.g., CYP450 inhibition ) can identify metabolite-driven artifacts .

Q. What analytical techniques validate purity and identity in batch-to-batch consistency?

- Purity : Use HPLC-PDA (≥95% purity threshold; C18 column, acetonitrile/water gradient).

- Identity : Confirm via HRMS (e.g., m/z calculated for C17H18FN3O2S: 364.1125; observed: 364.1123) and 1H/13C NMR (δ 4.28 ppm for fluorobenzyl CH2) .

Q. What strategies improve its pharmacokinetic profile for in vivo studies?

- Prodrug Design : Esterify hydroxyl groups to enhance oral bioavailability.

- Nanoparticle Encapsulation : Use PLGA nanoparticles to prolong half-life. Monitor via SPECT/CT imaging in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.